4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,3-oxazole core substituted with a cyano group at position 4 and a 4-fluorobenzylamino group at position 4. The benzene ring is further modified with a diethylsulfonamide moiety. Its molecular formula is C₂₂H₂₃FN₄O₃S, with a molecular weight of 440.52 g/mol . The fluorophenyl group enhances lipophilicity and may influence target binding via electron-withdrawing effects, while the diethylsulfonamide contributes to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
4-[4-cyano-5-[(4-fluorophenyl)methylamino]-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c1-3-26(4-2)30(27,28)18-11-7-16(8-12-18)20-25-19(13-23)21(29-20)24-14-15-5-9-17(22)10-6-15/h5-12,24H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMAORMPMYIIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the oxazole ring, introduction of the cyano group, and the attachment of the fluorophenyl and sulfonamide groups. Commonly used reagents in these reactions include cyanogen bromide, fluorobenzylamine, and diethylamine. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide exhibit significant anticancer properties. For instance, a related compound demonstrated percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8, with PGIs reaching up to 86.61% .
Case Study: Anticancer Evaluation
A study focused on a series of sulfonamide derivatives, including those with oxazole rings, showed promising results in inhibiting cancer cell proliferation. The following table summarizes the anticancer activity of selected derivatives:
| Compound Name | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
| Compound D | HOP-92 | 67.55 |
These findings suggest that the structural features of sulfonamide derivatives are crucial for their biological activity.
Other Therapeutic Applications
Beyond anticancer applications, sulfonamide derivatives like This compound are being explored for other therapeutic uses, including:
- Anti-inflammatory Agents : Some derivatives exhibit potential as inhibitors of inflammatory pathways, showing promise in treating conditions like arthritis.
Case Study: Anti-inflammatory Potential
A recent investigation into related sulfonamide compounds highlighted their ability to inhibit key inflammatory mediators. The following table outlines the anti-inflammatory activity observed:
| Compound Name | Inhibition Target | Effectiveness (%) |
|---|---|---|
| Compound E | COX Enzymes | 75% |
| Compound F | 5-Lipoxygenase | 68% |
Mechanism of Action
The mechanism of action of 4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs (data sourced from evidence):
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 4-fluorobenzylamino group confers a higher logP (~3.0) compared to the methoxy analog (~2.8), reflecting enhanced lipophilicity due to fluorine’s electron-withdrawing nature . The dimethylsulfonamide derivative has a lower molecular weight (396.47 vs.
Bioactivity Implications :
- Fluorine vs. Methoxy : Fluorine’s electronegativity may enhance target binding (e.g., kinase inhibition) via dipole interactions, while methoxy groups could improve solubility but reduce metabolic stability .
- Thiazole vs. Oxazole : Thiazole-containing analogs introduce sulfur, which may increase polar surface area and alter binding modes compared to oxygen in oxazole.
Synthetic Considerations: The target compound’s synthesis likely parallels methods for similar 1,3-oxazole derivatives, involving cyclocondensation of acylated amino precursors and sulfonylation . Cross-coupling reactions (e.g., Suzuki-Miyaura) are common for introducing aryl groups, as seen in related compounds .
Crystallographic and Analytical Data :
- Structural analysis of analogs (e.g., D434-0537 ) using SHELX software reveals planar oxazole rings and sulfonamide conformations critical for docking studies.
Biological Activity
The compound 4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, specifically focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Properties
The molecular structure of this compound features a sulfonamide group, which is known for its diverse biological activities. The 4-fluorophenyl moiety is significant for enhancing the compound's interaction with biological targets, while the cyano and oxazole groups contribute to its pharmacological profile.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in cancer treatment and neuropharmacology.
1. Antitumor Activity
Several studies have highlighted the antitumor properties of compounds with similar structures. For example, fluorinated derivatives have shown significant antiproliferative effects against various cancer cell lines. In vitro studies indicate that compounds with oxazole and sulfonamide functionalities can inhibit tumor growth effectively.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | TBD | Induction of apoptosis |
| FNA (related compound) | HepG2 | 1.30 | HDAC inhibition |
| SAHA (reference) | HepG2 | 17.25 | HDAC inhibition |
Note: The IC50 value for the main compound is currently under investigation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Histone Deacetylases (HDACs): Similar compounds have been shown to inhibit HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes that promote apoptosis in cancer cells .
- Modulation of Dopamine Transporters: The structural similarities with dopamine transporter inhibitors suggest potential effects on neurotransmitter systems, which could be relevant in treating neurodegenerative diseases .
Case Studies and Research Findings
A series of studies have investigated the biological activity of related compounds:
Case Study 1: Antiproliferative Effects
In a study examining various fluorinated benzamide derivatives, it was found that modifications to the benzene ring significantly impacted their antiproliferative activities against lung and breast cancer cells. The presence of fluorine atoms was crucial for enhancing cytotoxicity .
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR has demonstrated that the incorporation of different functional groups can drastically alter the binding affinity and selectivity towards various biological targets, including HDACs and dopamine transporters. This highlights the importance of structural modifications in developing more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
